(3-Bromo-2,6-dichlorophenyl)methanol
Overview
Description
(3-Bromo-2,6-dichlorophenyl)methanol is an organic compound with the molecular formula C7H5BrCl2O It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,6-dichlorophenyl)methanol typically involves the bromination and chlorination of benzyl alcohol derivatives. One common method is the bromination of 2,6-dichlorobenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-2,6-dichlorophenyl)methanol can undergo various chemical reactions, including:
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Sodium hydroxide (NaOH), sodium methoxide (NaOMe), amines
Major Products Formed
Oxidation: 3-Bromo-2,6-dichlorobenzaldehyde, 3-Bromo-2,6-dichlorobenzoic acid
Reduction: 2,6-Dichlorobenzyl alcohol, 3-Bromo-2,6-dichlorotoluene
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used
Scientific Research Applications
(3-Bromo-2,6-dichlorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of (3-Bromo-2,6-dichlorophenyl)methanol depends on its specific application. In biological systems, its antimicrobial properties are believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes . The presence of bromine and chlorine atoms enhances its reactivity and ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl alcohol: Similar structure but lacks the bromine atom.
3,5-Dichlorobenzyl alcohol: Another dichlorobenzyl alcohol derivative with different substitution patterns, used in similar applications.
2,4-Dichlorobenzyl alcohol: Used in throat lozenges for its antiseptic properties.
Uniqueness
(3-Bromo-2,6-dichlorophenyl)methanol is unique due to the presence of both bromine and chlorine substituents on the benzene ring. This combination of halogens imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
Overview
(3-Bromo-2,6-dichlorophenyl)methanol is an organic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzyl alcohol and features a unique substitution pattern on the benzene ring with both bromine and chlorine atoms at the 3 and 2,6 positions, respectively. This halogenation significantly influences its chemical properties and biological activities, making it a compound of interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
The presence of halogen substituents enhances the compound's reactivity and potential biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are pivotal for its application in synthetic organic chemistry.
Biological Activities
Research indicates that this compound exhibits several biological activities , particularly:
- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial and antifungal properties. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential enzymes crucial for microbial survival.
- Anticancer Potential : Preliminary investigations have indicated that related compounds may exhibit anticancer activity. The specific mechanisms remain to be fully elucidated, but structural similarities with known anticancer agents suggest potential pathways for therapeutic action .
- Herbicidal Activity : Some studies have explored the herbicidal properties of compounds with similar structures, indicating possible applications in agriculture .
Case Studies
Several case studies have been documented regarding the biological evaluation of this compound and its derivatives:
-
Antimicrobial Activity Evaluation :
- A study assessed the antimicrobial efficacy of this compound against various pathogens. The compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential as a mild antiseptic.
- Synthesis and Characterization of Metal Complexes :
- Comparative Toxicity Studies :
The biological activity of this compound is largely attributed to its ability to interact with cellular components:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The halogen substituents may play a critical role in inhibiting key metabolic enzymes within pathogens, thereby disrupting their normal function.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
(3-bromo-2,6-dichlorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTHSYAQQLJGHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CO)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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